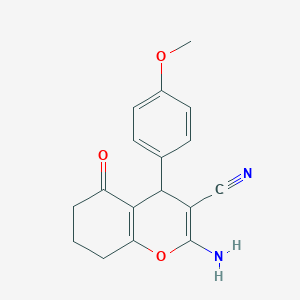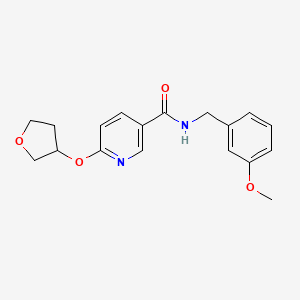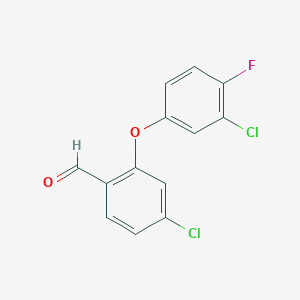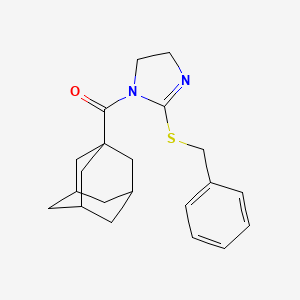
1-(adamantane-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Adamantyl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone” is a complex organic compound. It contains an adamantyl group, which is a type of bulky, three-dimensional alkyl substituent, with the formula C10H15 . The compound also contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “1-Adamantyl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone”, often involves the use of glyoxal and ammonia . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring an adamantyl group attached to an imidazole ring via a methanone linkage . The imidazole ring also has a benzylsulfanyl group attached to it .Scientific Research Applications
Synthesis and Characterization
1-Adamantyl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone and its derivatives have been synthesized and characterized, exploring their potential in various scientific research domains. These compounds have been synthesized through different chemical reactions, including the novel domino photochemistry of N-(1-adamantyl)phthalimide, leading to hexacyclic benzazepine derivatives of 2,4-methanoadamantane with potential applications in medicinal chemistry and materials science (Basarić et al., 2008).
Anti-Inflammatory Properties
Novel tetrahydropyrimidine–adamantane hybrids, including derivatives of 1-Adamantyl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone, have been synthesized and evaluated for their anti-inflammatory activities. These compounds showed significant potential as anti-inflammatory agents, indicating their relevance in the development of new therapeutics for inflammation-related disorders (Kalita et al., 2015).
Structural and Theoretical Studies
The structural and theoretical analysis of related adamantyl derivatives has provided insights into their molecular geometry, vibrational frequencies, and electronic properties. Such studies are crucial for understanding the physicochemical characteristics of these compounds, aiding in the design of materials and drugs with optimized properties (Gökce et al., 2018).
Potential as Ligands and Inhibitors
Adamantyl derivatives have shown potential as ligands in the formation of complexes with metal ions, offering applications in catalysis and material science. Additionally, their role as inhibitors for various enzymes has been explored, presenting opportunities in drug development for treating diseases like cancer and neurological disorders (Schreiner et al., 2003).
Properties
IUPAC Name |
1-adamantyl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-19(21-11-16-8-17(12-21)10-18(9-16)13-21)23-7-6-22-20(23)25-14-15-4-2-1-3-5-15/h1-5,16-18H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTYJOWOKFWKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892758.png)
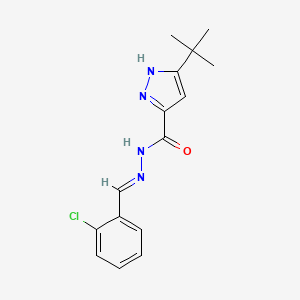
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2892763.png)
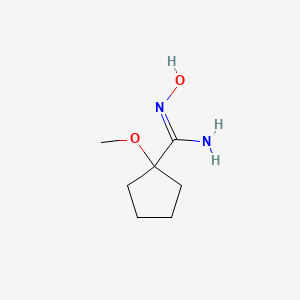
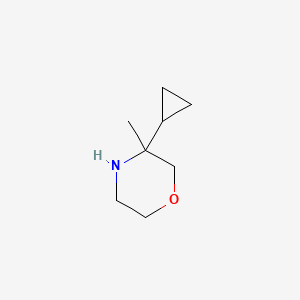

![2-[(4-Cyclobutoxyphenoxy)methyl]oxirane](/img/structure/B2892768.png)
![2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2892770.png)
![3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
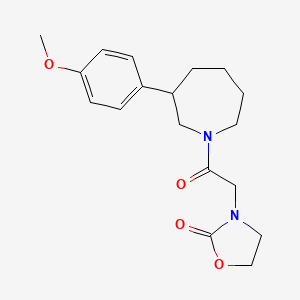
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2892775.png)
